Cas no 1314922-96-7 (5-amino-6-methoxypyridine-2-carbonitrile)

5-Amino-6-methoxypyridine-2-carbonitrile is a versatile heterocyclic compound featuring an amino group, methoxy substituent, and nitrile functionality on a pyridine scaffold. Its structural properties make it a valuable intermediate in pharmaceutical and agrochemical synthesis, particularly for the development of active ingredients and fine chemicals. The electron-rich pyridine core, combined with the reactive amino and nitrile groups, enables diverse functionalization, facilitating applications in cross-coupling reactions, cyclizations, and derivatizations. The methoxy group enhances solubility and stability, while the nitrile moiety offers further synthetic flexibility. This compound is suited for research and industrial use, particularly in medicinal chemistry for designing bioactive molecules.
5-amino-6-methoxypyridine-2-carbonitrile structure
1314922-96-7 structure
Product Name:5-amino-6-methoxypyridine-2-carbonitrile
CAS No:1314922-96-7
MF:C7H7N3O
MW:149.149980783463
CID:4899338
PubChem ID:55252934
Update Time:2025-10-28

5-amino-6-methoxypyridine-2-carbonitrile Chemical and Physical Properties

Names and Identifiers

    • 5-amino-6-methoxypicolinonitrile
    • 5-amino-6-methoxypyridine-2-carbonitrile
    • EN300-1601412
    • AKOS006285973
    • G75624
    • 5-Amino-6-methoxy-2-pyridinecarbonitrile
    • DB-139647
    • SCHEMBL20423361
    • Z1198176012
    • 1314922-96-7
    • Inchi: 1S/C7H7N3O/c1-11-7-6(9)3-2-5(4-8)10-7/h2-3H,9H2,1H3
    • InChI Key: HLYXYYPRNCNHQZ-UHFFFAOYSA-N
    • SMILES: O(C)C1C(=CC=C(C#N)N=1)N

Computed Properties

  • Exact Mass: 149.058911855g/mol
  • Monoisotopic Mass: 149.058911855g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 174
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.5
  • Topological Polar Surface Area: 71.9

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Additional information on 5-amino-6-methoxypyridine-2-carbonitrile

Recent Advances in the Application of 5-Amino-6-Methoxypyridine-2-Carbonitrile (CAS: 1314922-96-7) in Chemical Biology and Pharmaceutical Research

The compound 5-amino-6-methoxypyridine-2-carbonitrile (CAS: 1314922-96-7) has recently emerged as a key intermediate in the synthesis of biologically active molecules, particularly in the development of kinase inhibitors and other therapeutic agents. Its unique pyridine core structure, coupled with the strategically positioned amino, methoxy, and cyano functional groups, makes it a versatile building block for medicinal chemistry applications. Recent studies have highlighted its role in the synthesis of novel compounds targeting various disease pathways, including cancer, inflammatory disorders, and infectious diseases.

In a 2023 study published in the Journal of Medicinal Chemistry, researchers demonstrated the utility of 5-amino-6-methoxypyridine-2-carbonitrile as a precursor for the development of selective JAK3 inhibitors. The compound's ability to form hydrogen bonds with key residues in the JAK3 active site, combined with its favorable physicochemical properties, contributed to the high potency and selectivity of the resulting inhibitors. This work underscores the compound's potential in the design of next-generation immunomodulatory drugs with improved safety profiles.

Another significant application was reported in Bioorganic & Medicinal Chemistry Letters, where 5-amino-6-methoxypyridine-2-carbonitrile served as a crucial intermediate in the synthesis of novel FLT3 inhibitors for acute myeloid leukemia treatment. The researchers optimized the synthetic route to achieve high yields of the target compound, enabling efficient scale-up for preclinical studies. The resulting FLT3 inhibitors showed promising activity against drug-resistant leukemia cell lines, with IC50 values in the low nanomolar range.

Recent advances in synthetic methodology have also expanded the utility of this compound. A 2024 publication in Organic Process Research & Development described an improved, environmentally friendly synthesis of 5-amino-6-methoxypyridine-2-carbonitrile using continuous flow chemistry. This approach reduced reaction times from hours to minutes while minimizing waste generation, addressing both economic and sustainability concerns in pharmaceutical manufacturing.

The compound's potential extends beyond kinase inhibition. Researchers at several institutions have explored its use in the development of antimicrobial agents, particularly against drug-resistant bacterial strains. The electron-withdrawing cyano group and hydrogen-bond donating amino group create a pharmacophore that can interact with multiple bacterial targets, making it a valuable scaffold for antibiotic development in the face of growing antimicrobial resistance.

As research progresses, 5-amino-6-methoxypyridine-2-carbonitrile continues to demonstrate its versatility in drug discovery. Its applications span from serving as a synthetic intermediate to functioning as a core structural element in bioactive molecules. Future directions may include exploration of its use in PROTACs (proteolysis targeting chimeras) and other emerging therapeutic modalities, where its balanced physicochemical properties could prove advantageous for drug design.

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